Fmoc-Chg-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Chg-OH can be synthesized through several methods. One common approach involves the protection of the amino group of cyclohexylglycine with the Fmoc group. This can be achieved by reacting cyclohexylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-phase peptide synthesis (SPPS). The process includes the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc group is used as a temporary protecting group for the amino terminus, which is removed by treatment with piperidine .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Chg-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The carboxyl group of this compound can be activated and coupled with other amino acids or peptides using reagents such as carbodiimides (e.g., DCC or EDC) and additives like HOBt or HOAt.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amino acids or peptides ready for further elongation or modification in peptide synthesis .
Scientific Research Applications
Chemistry
Fmoc-Chg-OH is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amino terminus in SPPS .
Biology and Medicine
In biological and medical research, this compound is used to synthesize peptide-based hydrogels, which have applications in drug delivery, tissue engineering, and as scaffolds for cell culture .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. Its use in SPPS allows for the efficient production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-Chg-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of amino acids during the coupling reactions and is removed under basic conditions to allow for further elongation of the peptide chain . The fluorenyl group provides stability and can be easily monitored due to its strong absorbance in the ultraviolet region .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Fmoc-protected glycine.
Fmoc-Ala-OH: Fmoc-protected alanine.
Fmoc-Val-OH: Fmoc-protected valine.
Uniqueness
Fmoc-Chg-OH is unique due to the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic properties. This makes it particularly useful in the synthesis of peptides that require these specific characteristics .
Properties
IUPAC Name |
(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQQGHPODCJZDB-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426273 | |
Record name | Fmoc-Chg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161321-36-4 | |
Record name | Fmoc-Chg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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